

Role of Pol θ helicase domain in DNA repair

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An In-depth Technical Guide on the Role of the Polθ Helicase Domain in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DNA Polymerase Theta (Polθ) is a critical multifunctional enzyme in the theta-mediated end joining (TMEJ) pathway, an alternative, error-prone mechanism for repairing DNA double-strand breaks (DSBs). While its C-terminal polymerase domain carries out DNA synthesis, the N-terminal helicase-like domain (HLD) performs a series of crucial, non-canonical functions that are essential for the TMEJ process. This domain is not a conventional DNA-unwinding helicase but rather a specialized ATP-dependent molecular motor. Its primary roles include displacing single-strand DNA-binding proteins like RPA and RAD51 from resected DNA ends, bridging the two DNA ends to facilitate synapsis, and promoting the annealing of short microhomology sequences. These activities are vital for suppressing homologous recombination and channeling repair towards TMEJ. Due to the reliance of many homologous recombination-deficient cancers on this pathway, the Polθ helicase domain has emerged as a prime target for novel cancer therapeutics. This guide details the structure, enzymatic activities, molecular functions, and therapeutic relevance of the Polθ helicase domain, supported by quantitative data, experimental methodologies, and process diagrams.

Structure and Classification of the Pol⁰ Helicase-Like Domain (HLD)



The N-terminal helicase-like domain of Polθ is classified as a member of Superfamily 2 (SF2) of helicases, specifically within the Ski2-like family.[1] Its structure most closely resembles archaeal DNA repair helicases such as Hel308 and Hjm, indicating deep evolutionary conservation.[1][2] The core of the HLD is composed of two prototypical RecA-like subdomains (RecA1 and RecA2) that house the essential machinery for its function.[1] This includes the conserved SF2 motifs I-VI, which are responsible for coupling ATP binding and hydrolysis to conformational changes, and motifs for binding single-stranded DNA (ssDNA).[1]

Crystal and cryo-electron microscopy structures have revealed that the Pol0 HLD can form a tetrameric assembly.[3][4][5] This oligomeric state is proposed to be functionally important, potentially creating a scaffold to capture and align the two broken DNA ends required for the end-joining process.[4][5]

Core Enzymatic Activities

While termed a "helicase" domain, the enzymatic profile of Polθ HLD is unique and tailored to its specific roles in TMEJ. For a long time, it was considered an ATPase that lacked the processive DNA duplex unwinding activity typical of canonical helicases.[1][2] However, more recent evidence has clarified its unwinding capabilities.

Key activities include:

- ssDNA-dependent ATPase Activity: The HLD possesses a robust ATPase activity that is strongly stimulated by the presence of ssDNA.[5][6][7] This ATP hydrolysis provides the energy for its motor functions, including translocation along ssDNA and the displacement of other proteins.[1][8]
- DNA Unwinding and Translocation: Contrary to early reports, recent studies have demonstrated that the Polθ helicase domain can efficiently unwind DNA with a 3' to 5' polarity.[9][10] It can act on various substrates, including those with 3' or 5' overhangs, blunt ends, and model replication forks.[9][10] It also effectively unwinds RNA-DNA hybrids.[9][10] This unwinding activity may play a role in clearing secondary structures or preparing the DNA ends for annealing.
- Protein Displacement: A central function of the HLD is the ATP-dependent removal of proteins bound to the 3' ssDNA overhangs generated at DSBs.[11][12] It is highly proficient



at stripping Replication Protein A (RPA) from ssDNA, a crucial step to expose microhomology regions for annealing.[8][13] The HLD also shows a limited capacity to disassemble RAD51 filaments, an activity that actively suppresses the competing homologous recombination (HR) pathway.[1][8][13]

Strand Annealing and DNA Bridging: The HLD can promote the annealing of complementary ssDNA strands.[1][2] This activity is inhibited by RPA but can be overcome by the HLD's ATPase-driven RPA displacement function.[1] Furthermore, the HLD can physically bridge two separate DNA molecules, a function critical for bringing the distal ends of a DSB into proximity (synapsis) to facilitate repair.[8][13]

Quantitative Data on Polθ Helicase Domain Activities

The following table summarizes key quantitative parameters reported for the Pol θ helicase domain's enzymatic activities.

Parameter	Substrate/Conditio n	Value	Reference
DNA Binding Affinity (Kd)	ssDNA	Low nM range	[5][14]
ATPase Activity	Stimulated by ssDNA	Robust activity reported, comparable to other helicases	[5][7]
Unwinding Polarity	DNA duplex	3' to 5'	[9][10]
Processivity	ssDNA translocation	Highly processive motor protein	[8][13]

Role in the Theta-Mediated End Joining (TMEJ) Pathway

The TMEJ pathway, also known as microhomology-mediated end joining (MMEJ), is a specialized DSB repair pathway that relies on short (2-15 bp) homologous sequences to align and join broken DNA ends.[15][16] The Polθ helicase domain orchestrates the critical early steps of this process.



Signaling Pathway and Mechanism

The diagram below illustrates the sequential steps of TMEJ, highlighting the central role of the $Pol\theta$ helicase domain.



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Caption: The TMEJ pathway initiated by a DSB, highlighting Pol θ helicase activity.

The process unfolds as follows:

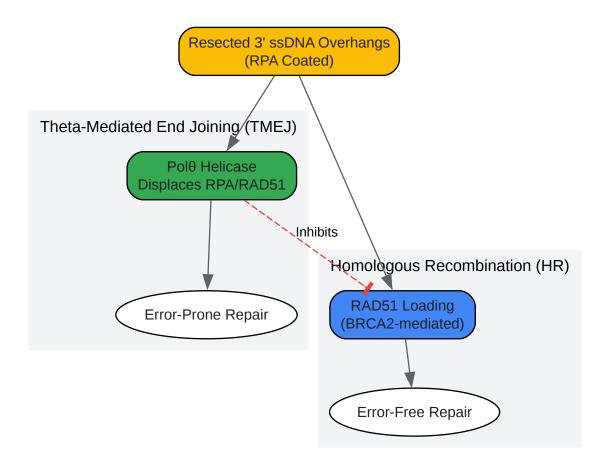
- DSB Resection: After a DSB occurs, exonucleases resect the 5' ends, creating 3' ssDNA overhangs.[17]
- RPA Coating: These ssDNA tails are rapidly coated by RPA, which protects them from further degradation and prevents the formation of secondary structures.[8] However, RPA also blocks the annealing of microhomologies.[12]
- Polθ-HLD Mediated RPA Displacement: The Polθ HLD is recruited to the break site. Using the energy from ATP hydrolysis, it translocates along the ssDNA and actively displaces the bound RPA proteins.[11][12] This is the rate-limiting step for TMEJ and clears the DNA for subsequent steps.
- DNA Synapsis and Microhomology Search: The HLD, likely in its tetrameric form, captures
 and bridges the two DNA ends.[8][13] It then facilitates the search for and annealing of short
 microhomology sequences between the two overhangs.[18][19]
- Polymerization and Ligation: Once a microhomology is annealed, the Polθ polymerase domain extends the 3' ends to fill any remaining gaps. The final nicks are sealed by DNA



Ligase I or III to complete the repair, often resulting in small deletions or insertions at the repair junction.[15][16]

Competition with Homologous Recombination (HR)

The Pol θ HLD plays a decisive role in the choice between TMEJ and the high-fidelity HR repair pathway. By displacing RPA and RAD51, it actively antagonizes the formation of the RAD51 nucleoprotein filament required to initiate HR.[11][20] This establishes a competitive balance where the activity of Pol θ -HLD channels DSB repair away from HR and towards the error-prone TMEJ pathway.



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Caption: Pol θ helicase activity directs repair pathway choice between HR and TMEJ.

Therapeutic Implications in Drug Development



The TMEJ pathway is minimally used in healthy cells, which prefer high-fidelity repair mechanisms like HR and canonical non-homologous end joining (NHEJ).[21] However, many cancers exhibit deficiencies in these primary repair pathways. Notably, tumors with mutations in BRCA1 or BRCA2 are HR-deficient (HRD) and become critically dependent on Polθ and the TMEJ pathway for survival and proliferation.[22][23]

This dependency creates a synthetic lethal relationship: inhibiting Pol0 in HRD cancer cells is highly toxic to the cancer cells while having minimal effect on healthy, HR-proficient cells.[21] [24] This makes the Pol0 enzyme, and specifically its helicase domain, a highly attractive target for cancer therapy.[22][25] Small molecule inhibitors targeting the ATPase activity of the Pol0 helicase domain are currently in preclinical and clinical development as a targeted therapy for HRD tumors, such as certain breast, ovarian, prostate, and pancreatic cancers.[22][24]

Detailed Experimental Protocols

Characterizing the unique functions of the $Pol\theta$ helicase domain requires a suite of specialized biochemical and biophysical assays.

Protocol 1: DNA-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by the $Pol\theta$ HLD in the presence of a DNA cofactor.

- Objective: To quantify the ATPase activity of the Polθ HLD and determine its dependence on a DNA substrate.
- Methodology:
 - Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT).
 - Enzyme and DNA: Add purified recombinant Polθ HLD protein to the buffer at a final concentration of 10-100 nM. Add a ssDNA cofactor (e.g., a 40-80 nt poly-dT oligonucleotide) at a saturating concentration (e.g., 200 nM).
 - Initiation: Start the reaction by adding a mixture of cold ATP and radiolabeled [γ -³²P]ATP to a final concentration of 1-2 mM.



- Incubation: Incubate the reaction at 37°C. Take time points (e.g., 0, 5, 10, 15, 30 minutes)
 by removing aliquots and quenching them with an equal volume of 0.5 M EDTA.
- Analysis: Spot a small volume of each quenched time point onto a thin-layer chromatography (TLC) plate (e.g., PEI-cellulose). Develop the TLC plate in a chromatography buffer (e.g., 0.5 M LiCl, 1 M formic acid) to separate the hydrolyzed free phosphate (³²Pi) from the unhydrolyzed [y-³²P]ATP.
- Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the spots corresponding to ³²Pi and ATP using a phosphorimager. Calculate the percentage of ATP hydrolyzed at each time point and determine the initial reaction rate.

Protocol 2: Single-Molecule FRET (smFRET) RPA Displacement Assay

This advanced assay directly visualizes the removal of RPA from ssDNA by the Pol θ HLD in real-time.

- Objective: To observe and quantify the dynamics of RPA displacement by the Polθ HLD.
- Methodology:
 - DNA Substrate Preparation: Synthesize a DNA substrate consisting of a duplex region and a 3' ssDNA tail. Label the DNA with a FRET donor (e.g., Cy3) at the ssDNA/dsDNA junction and a FRET acceptor (e.g., Cy5) at the distal end of the ssDNA tail. The flexible ssDNA will result in a mid-FRET state.
 - Surface Immobilization: Immobilize the biotinylated end of the DNA substrate to a streptavidin-coated quartz slide for total internal reflection fluorescence (TIRF) microscopy.
 - RPA Binding: Flow in purified RPA. RPA binding will straighten and stiffen the ssDNA tail,
 separating the donor and acceptor fluorophores and leading to a stable low-FRET state.
 - Displacement Reaction: Initiate the reaction by flowing in a buffer containing the purified Polθ HLD and ATP.



- Data Acquisition: Record the fluorescence signals from individual molecules using a TIRF microscope. The displacement of RPA by the translocating Polθ HLD will cause the ssDNA to become flexible again, resulting in a return to the mid-FRET state.
- Analysis: Analyze the time traces of FRET efficiency for hundreds of individual molecules to determine the rate and processivity of RPA displacement.



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Caption: Experimental workflow for a single-molecule RPA displacement assay.

Protocol 3: Strand Unwinding (Helicase) Assay

This assay detects the ability of the Pol θ HLD to separate a DNA duplex.

- Objective: To determine if Polθ HLD can unwind a duplex DNA substrate and to establish its polarity.
- Methodology:
 - Substrate Preparation: Create a DNA substrate with a duplex region and a 3' or 5' ssDNA overhang. One strand is typically radiolabeled (e.g., with ³²P) or fluorescently labeled.
 - Reaction Mixture: Prepare a reaction buffer containing purified Polθ HLD.
 - Initiation: Add the DNA substrate and ATP to the reaction mixture to start the unwinding reaction. A "trap" strand (an unlabeled oligonucleotide complementary to the labeled strand) is often included to prevent re-annealing of the displaced strand.
 - Incubation: Incubate at 37°C for a defined period.
 - Termination: Stop the reaction by adding a stop buffer containing EDTA and a loading dye.
 - Analysis: Resolve the reaction products on a non-denaturing polyacrylamide gel. The unwound, labeled single-strand product will migrate faster than the intact duplex substrate.



 Quantification: Visualize the gel using autoradiography or fluorescence imaging and quantify the percentage of the substrate that has been unwound.

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